2,4-Dichloro-5-oxo-2-hexenedioic acid
Description
2,4-Dichloro-5-oxo-2-hexenedioic acid, with the chemical formula C₆H₄Cl₂O₅, is a dicarboxylic acid characterized by the presence of two chlorine atoms, a ketone group, and a carbon-carbon double bond within its six-carbon chain. Its structure suggests potential for a variety of chemical transformations, making it a subject of theoretical and practical interest in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄Cl₂O₅ |
| Molecular Weight | 227.00 g/mol |
| IUPAC Name | (2Z)-2,4-dichloro-5-oxohex-2-enedioic acid |
| CAS Number | 56771-78-9 |
The unique arrangement of functional groups in this compound—a vinyl chloride, an α-chloro ketone, and two carboxylic acids—positions it as a versatile substrate in organic synthesis. The reactivity of these groups can be selectively targeted to achieve a range of advanced chemical transformations. For instance, the vinyl chloride moiety can participate in cross-coupling reactions, while the α-chloro ketone is a precursor for various heterocyclic compounds. The dicarboxylic acid functionality allows for the formation of polyesters, polyamides, and other polymers.
While specific documented syntheses directly employing this compound are scarce in publicly available literature, the principles of organic synthesis suggest its potential utility. The presence of multiple reactive centers allows for sequential or one-pot reactions to build molecular complexity, a cornerstone of modern synthetic strategy.
The historical development of chlorinated organic compounds is deeply intertwined with the advancement of the chemical industry in the 20th century. While the specific timeline for the first synthesis of this compound is not well-documented, the study of halogenated keto acids, in general, has been of interest for their biological activities and as building blocks in synthesis.
Emerging interest in dichloro-oxo-hexenedioic acid derivatives is likely driven by the continuous search for new molecules with unique properties. The incorporation of chlorine atoms can significantly alter the electronic and steric properties of a molecule, potentially leading to enhanced biological activity or novel material characteristics. Research into related compounds, such as chlorinated cubane-1,4-dicarboxylic acids, highlights the ongoing exploration of halogenated organic molecules for various applications. nih.gov
The structure of this compound suggests it could serve as a crucial intermediate in the synthesis of more complex molecules. Its multifunctional nature allows it to be a linchpin in multi-step synthetic pathways. For example, the carboxylic acid groups could be differentially protected, allowing for selective reactions at other sites on the molecule.
Structure
3D Structure
Properties
CAS No. |
56771-78-9 |
|---|---|
Molecular Formula |
C6H4Cl2O5 |
Molecular Weight |
227.00 g/mol |
IUPAC Name |
2,4-dichloro-5-oxohex-2-enedioic acid |
InChI |
InChI=1S/C6H4Cl2O5/c7-2(4(9)6(12)13)1-3(8)5(10)11/h1-2H,(H,10,11)(H,12,13) |
InChI Key |
FZNLPNDNOQEIGH-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C(=O)O)Cl)C(C(=O)C(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,4 Dichloro 5 Oxo 2 Hexenedioic Acid
Retrosynthetic Analysis and Strategic Disconnections for the 2,4-Dichloro-5-oxo-2-hexenedioic Acid Scaffold
A retrosynthetic analysis of this compound suggests several potential disconnection points. The α,β-unsaturated carboxylic acid moiety points towards a condensation reaction as a key bond-forming step. The two chlorine atoms could be introduced via electrophilic chlorination of a suitable precursor. A primary disconnection could involve breaking the C4-C5 bond, suggesting a Claisen-type condensation between a dichlorinated four-carbon dicarbonyl compound and a two-carbon ester enolate. Another strategy could involve disconnecting the C2-C3 double bond, pointing towards an aldol (B89426) condensation or a Wittig-type reaction to form the alkene.
A plausible retrosynthetic pathway could start from a simpler precursor like mucochloric acid or mucobromic acid, which already contain the dichlorinated maleic anhydride (B1165640) core structure. Further functionalization and ring-opening could then lead to the desired hexenedioic acid derivative.
Classical Synthetic Routes to this compound
Given the lack of specific literature, this section outlines a hypothetical multi-step synthesis from simpler organic feedstocks, based on common organic reactions.
Multi-step Synthesis from Simpler Organic Feedstocks
A potential route could commence with the chlorination of a suitable six-carbon diacid or its derivative. For instance, adipic acid could be a starting material, though selective dichlorination at the 2 and 4 positions would be challenging and likely require a multi-step process involving protection and deprotection steps.
A more controlled approach might involve building the carbon skeleton from smaller, functionalized precursors. For example, a reaction between a dichlorinated aldehyde and a keto-ester followed by further oxidation could be a viable, albeit complex, route.
Optimized Reaction Conditions and Yield Enhancements
| Reaction Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Hypothetical Chlorination | Substrate, SO₂Cl₂, AIBN | CCl₄ | 70-80 | Data not available |
| Hypothetical Condensation | Dichloro-intermediate, Ester enolate | THF | -78 to 25 | Data not available |
| Hypothetical Oxidation | Intermediate alcohol, PCC | CH₂Cl₂ | 25 | Data not available |
| Hypothetical Hydrolysis | Ester intermediate, LiOH | THF/H₂O | 25 | Data not available |
Green Chemistry Approaches and Sustainable Synthesis of this compound
Modern synthetic chemistry emphasizes the development of environmentally benign processes. While no specific green synthesis methods for this compound have been reported, general principles of green chemistry can be applied to its hypothetical synthesis.
Catalytic Strategies in this compound Production
The use of catalytic methods over stoichiometric reagents is a key principle of green chemistry. For instance, catalytic chlorination using a recyclable catalyst could be an alternative to traditional methods. Similarly, organocatalysis or metal catalysis could be explored for the key C-C bond-forming reactions, potentially leading to higher efficiency and reduced waste.
Solvent-Free or Environmentally Benign Solvent Systems
Replacing hazardous organic solvents with greener alternatives is another important aspect of sustainable synthesis. Water, supercritical fluids, or bio-based solvents could be investigated as reaction media for the synthesis of this compound. Solvent-free reaction conditions, such as mechanochemistry (ball-milling), could also be a viable and highly efficient green alternative.
| Green Chemistry Approach | Potential Benefit |
| Catalytic Chlorination | Reduced waste, catalyst recyclability |
| Organocatalysis | Avoidance of toxic heavy metals |
| Aqueous Synthesis | Reduced use of volatile organic compounds |
| Mechanochemistry | Solvent-free, potentially faster reaction times |
Chemo-, Regio-, and Stereoselective Synthesis of this compound Isomers
The presence of a carbon-carbon double bond in this compound gives rise to (Z)- and (E)- isomers. The control of the stereochemistry of this double bond is a critical aspect of its synthesis.
The stereochemical outcome of the synthesis of this compound is largely determined by the method used for its preparation, particularly the step that forms the double bond. If the synthesis proceeds through the oxidative cleavage of a catechol ring, the resulting muconic acid derivative is typically the cis,cis-isomer. uky.eduresearchgate.net Subsequent isomerization can be employed to obtain the desired stereochemistry.
The selective synthesis of (Z)- and (E)-isomers of dichlorinated alkenes can be approached through various stereoselective methods. For instance, transition-metal-catalyzed cross-coupling reactions are powerful tools for the stereoselective construction of dienes. nih.gov By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of one isomer over the other.
Another approach involves post-synthetic isomerization. The conversion of a (Z)-isomer to the thermodynamically more stable (E)-isomer can often be achieved through photochemical or thermal methods. The specific conditions for such an isomerization would need to be empirically determined for this compound.
| Method | Description | Expected Outcome |
| Oxidative Cleavage of Dichlorocatechol | Ring-opening of a dichlorinated catechol precursor typically yields the cis,cis-muconic acid derivative. | Predominantly (Z,Z)-isomer |
| Stereoselective Dichlorination | Catalytic methods for the syn- or anti-dichlorination of a suitable alkyne precursor could be employed to control the stereochemistry of the resulting alkene. | Control of (Z)- or (E)-isomer depending on catalyst and substrate |
| Wittig-type Reactions | The reaction of a dichlorinated phosphonium (B103445) ylide with a suitable carbonyl compound could be used to construct the double bond, with the stereoselectivity being dependent on the nature of the ylide and the reaction conditions. | Can be tuned to favor either (Z)- or (E)-isomer |
| Photoisomerization | Irradiation of a mixture of isomers with light of a specific wavelength can be used to enrich the mixture in one of the isomers. | Can be used to convert between (Z)- and (E)-isomers |
The this compound molecule possesses several reactive sites: two carboxylic acid groups, a ketone, and two chlorinated carbons. Selective functionalization of these sites is key to its further use in chemical synthesis.
The carboxylic acid groups are the most acidic and can be readily converted to esters, amides, or acid chlorides without affecting the other functional groups under appropriate conditions. The carbonyl group at C5 behaves as a typical ketone and can undergo nucleophilic addition reactions. The presence of the electron-withdrawing chlorine atoms can influence the reactivity of the adjacent double bond and the carbonyl group.
The chlorine atoms themselves can be subject to nucleophilic substitution, although the vinylic chlorine at C2 and the allylic chlorine at C4 will exhibit different reactivities. The C4 chlorine, being allylic, is expected to be more susceptible to nucleophilic substitution than the vinylic C2 chlorine.
Table of Potential Selective Reactions:
| Functional Group | Reagent/Condition | Product |
| Carboxylic Acids | SOCl₂ or (COCl)₂ | Diacid chloride |
| Carboxylic Acids | Alcohol, Acid catalyst | Diester |
| Carbonyl (Ketone) | NaBH₄ | Secondary alcohol |
| Carbonyl (Ketone) | Grignard Reagent | Tertiary alcohol |
| C4-Chloro (Allylic) | Nucleophile (e.g., R₂NH) | Substituted amine |
| C2-Chloro (Vinylic) | Strong Nucleophile, Harsh Conditions | Substituted product (less reactive) |
Recent Advances and Emerging Methodologies for the Construction of the this compound Core
While a direct synthesis of this compound has not been extensively reported, recent advances in synthetic organic chemistry offer promising avenues for its construction.
Catalytic Dichlorination:
Recent developments in catalysis have led to highly chemo-, regio-, and stereoselective methods for the dichlorination of unsaturated systems. acs.org For instance, the use of Lewis base catalysts can control the release of chloride, allowing for precise installation of chlorine atoms across a double or triple bond. acs.org Such methods could be adapted to a precursor of this compound to introduce the chloro substituents with high stereocontrol. Electrocatalytic methods for the dichlorination of alkenes using benign chlorine sources like MgCl₂ also represent a sustainable and efficient approach. acs.org
C-H Functionalization:
Advances in C-H activation and functionalization could provide a more direct route to the target molecule, avoiding the need for pre-functionalized starting materials. While challenging, the selective oxidation of a C-H bond at the C5 position of a 2,4-dichloro-2-hexenedioic acid precursor could directly install the desired oxo functionality.
Flow Chemistry:
The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and control over reaction parameters for multi-step syntheses involving reactive intermediates. The synthesis of a complex molecule like this compound could benefit from a flow-based approach to minimize side reactions and improve yields.
Biocatalysis:
Enzymatic reactions are increasingly being used in organic synthesis due to their high selectivity and mild reaction conditions. While not yet reported for this specific molecule, it is conceivable that a biocatalytic approach, perhaps using a halogenase and an oxidase, could be developed for the synthesis of this compound or its precursors.
Chemical Reactivity and Transformation Pathways of 2,4 Dichloro 5 Oxo 2 Hexenedioic Acid
Nucleophilic Additions and Substitutions Involving the Carbonyl and Halogen Sites of 2,4-Dichloro-5-oxo-2-hexenedioic acid
No specific research data is available for the reactions of this compound with nucleophiles.
There are no documented studies on the reactions of this compound with nitrogen-containing nucleophiles.
Specific esterification or amidation pathways for this compound have not been reported in the scientific literature.
There is no available information regarding halogen displacement reactions specifically involving this compound.
Electrophilic Transformations and Functionalization of this compound
Detailed research findings on the electrophilic transformations and functionalization of this compound are not present in the available literature.
Cyclization Reactions and Ring-Closure Products Derived from this compound
There are no published studies detailing the cyclization reactions or the resulting ring-closure products derived from this compound.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of this compound has not been documented in scientific research.
Radical Reactions and Their Role in the Transformations of this compound
The presence of carbon-carbon double bonds and chlorine atoms in this compound suggests its susceptibility to radical-mediated reactions. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of analogous α,β-unsaturated carbonyl compounds and chlorinated dicarboxylic acids.
Radical addition reactions are expected to readily occur across the double bond. The electron-withdrawing nature of the carbonyl and carboxyl groups activates the double bond towards attack by nucleophilic radicals. uobabylon.edu.iqtutorsglobe.com Conversely, the chlorine substituents can influence the regioselectivity of these additions. Halogenation at the α-position of carbonyl compounds can also proceed via a radical mechanism, particularly under UV irradiation, although acid-catalyzed enol formation is a more common pathway for α-halogenation. libretexts.org
Furthermore, the dicarboxylic acid functionality opens the door to radical polymerization. Ethylenically unsaturated dicarboxylic acids and their derivatives are known to participate in free-radical polymerization to form copolymers. google.com In the case of this compound, it could potentially act as a monomer or comonomer in the synthesis of functional polymers. The presence of chlorine atoms would likely impart specific properties, such as flame retardancy and altered solubility, to the resulting polymer. google.com Studies on the radical chlorination of dicarboxylic acids, such as cubane-1,4-dicarboxylic acid, have demonstrated that C-H bonds can be substituted with chlorine atoms, suggesting another possible radical transformation pathway for this compound, leading to further halogenated derivatives. nih.govnih.govacs.org
The general mechanism for the radical polymerization of an unsaturated dicarboxylic acid would involve initiation, propagation, and termination steps, similar to other free-radical polymerizations. The reactivity of the monomer would be influenced by the steric and electronic effects of the chloro and oxo substituents.
Derivatization of this compound for Advanced Materials Science
The dicarboxylic acid nature of this compound makes it a prime candidate for derivatization into polyesters and other polymers. Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters through polycondensation reactions with diols. mdpi.comjku.at The resulting polyesters' properties are highly dependent on the structure of both the diacid and diol monomers.
The incorporation of this compound into a polyester (B1180765) backbone would be expected to introduce several desirable characteristics. The chlorine atoms could enhance the flame retardancy of the material and modify its solubility in common organic solvents. google.com The presence of the oxo group and the carbon-carbon double bond offers potential sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or the attachment of other functional moieties.
The synthesis of polyesters from dicarboxylic acids can be achieved through various methods, including direct esterification with diols, or reaction of the corresponding diacid chlorides with diols. researchgate.netresearchgate.net The choice of synthetic route would depend on the desired molecular weight and properties of the final polymer. The table below summarizes common diols that could be used in polycondensation reactions with this compound to generate novel polyesters.
| Diol Name | Chemical Formula | Potential Polyester Properties |
| Ethylene Glycol | HO(CH₂)₂OH | Increased crystallinity and melting point |
| 1,4-Butanediol | HO(CH₂)₄OH | Enhanced flexibility and lower melting point |
| 1,6-Hexanediol | HO(CH₂)₆OH | Increased hydrophobicity and flexibility |
| Bisphenol A | (CH₃)₂C(C₆H₄OH)₂ | High glass transition temperature and rigidity |
Beyond polyesters, the dicarboxylic acid functionality allows for the synthesis of polyamides by reaction with diamines, and other copolymers, potentially leading to materials with a wide range of thermal, mechanical, and chemical properties. nih.gov The development of novel polymers from unique monomers like this compound is an active area of research aimed at creating advanced materials with tailored functionalities. unl.edu
Photochemical and Electrochemical Reactivity of this compound
The combination of a chromophoric α,β-unsaturated carbonyl system and labile carbon-chlorine bonds suggests that this compound will exhibit significant photochemical and electrochemical reactivity.
Photochemical Reactivity
Chlorinated organic compounds are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation. researchgate.netresearchgate.net The photolysis of such compounds in aqueous solutions can be initiated by direct absorption of UV light or mediated by reactive species like hydroxyl radicals (•OH) and hydrated electrons (e⁻aq). nih.govnih.govnsf.govchemrxiv.org The carbon-chlorine bond is susceptible to homolytic cleavage upon UV irradiation, leading to the formation of highly reactive radical intermediates. These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, reaction with oxygen, and further fragmentation, ultimately leading to the degradation of the parent molecule.
For this compound, the conjugated system is expected to absorb UV light, potentially leading to isomerization of the double bond or [2+2] cycloaddition reactions if the concentration is sufficiently high. More significantly, the energy absorbed can lead to the cleavage of the C-Cl bonds, initiating a radical degradation cascade. The presence of dissolved organic matter in aqueous environments can sensitize the photodegradation process. nih.gov The expected photoproducts would likely include simpler organic acids and inorganic chloride ions as the degradation proceeds.
Electrochemical Reactivity
The electrochemical behavior of this compound will be characterized by both oxidation and reduction processes. The alkene and carboxylic acid moieties are susceptible to electrochemical oxidation, while the chlorinated and carbonyl groups are prone to reduction.
Electrochemical oxidation of alkenes can lead to the formation of radical cations, which can then be trapped by nucleophiles present in the reaction medium. researchgate.net The oxidation of carboxylic acids can result in decarboxylation and the formation of alkyl radicals, a process known as the Kolbe electrolysis. nih.gov For this compound, anodic oxidation could potentially lead to a complex mixture of products arising from reactions at both the double bond and the carboxylic acid groups. The electrochemical oxidation of cycloalkenes to form dicarboxylic acids is a known process and provides a parallel for the potential reactivity of unsaturated diacids. wipo.int
Electrochemical reduction of haloalkenes is a well-established method for dehalogenation. researchgate.netrroij.com The carbon-chlorine bonds in this compound can be cleaved at the cathode to generate carbanionic or radical intermediates, which would then be protonated by the solvent or electrolyte. The ease of reduction is generally correlated with the number of halogen atoms. researchgate.net The carbonyl group can also be reduced to a hydroxyl group. The specific products of electrochemical reduction would depend on the electrode material, solvent, and applied potential.
The table below summarizes the expected primary electrochemical reactions of this compound.
| Electrochemical Process | Reactive Functional Group | Potential Products |
| Oxidation (Anodic) | C=C double bond, Carboxylic acid | Epoxides, diols, decarboxylated radicals |
| Reduction (Cathodic) | C-Cl bonds, C=O (ketone) | Dehalogenated products, alcohols |
Mechanistic Investigations of Reactions Involving 2,4 Dichloro 5 Oxo 2 Hexenedioic Acid
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects and Spectroscopic Intermediates
No studies reporting the use of kinetic isotope effects or the spectroscopic detection of intermediates in reactions of 2,4-dichloro-5-oxo-2-hexenedioic acid were found.
Reaction Coordinate Analysis and Transition State Modeling for this compound Transformations
There is no available research on the reaction coordinate analysis or transition state modeling for transformations involving this compound.
Kinetic Studies and Determination of Rate Laws for Reactions of this compound
Specific kinetic studies, including the determination of rate laws for reactions of this compound, have not been published.
Computational Chemistry Approaches to Understand Reaction Pathways of this compound (e.g., DFT Studies)
No computational chemistry studies, such as Density Functional Theory (DFT) analyses, focused on the reaction pathways of this compound could be identified in the scientific literature.
Influence of Solvent Systems and Catalysts on the Mechanistic Course of this compound Reactions
Information regarding the influence of different solvent systems or catalysts on the reaction mechanisms of this compound is not available.
Applications of 2,4 Dichloro 5 Oxo 2 Hexenedioic Acid in Non Biological Fields
Role as a Synthetic Precursor in Organic Synthesis and Fine Chemical Production
Currently, the publicly available scientific literature does not extensively document the role of 2,4-dichloro-5-oxo-2-hexenedioic acid as a primary synthetic precursor in the production of fine chemicals. Fine chemicals are characterized as pure, complex substances produced in relatively small quantities for specialized applications, such as pharmaceuticals and agrochemicals. While chlorinated compounds are valuable intermediates in organic synthesis, the specific application of this compound as a starting material for targeted synthesis of other high-value molecules is not a prominent area of research based on current data. Its main significance appears to be as a transient intermediate in degradation pathways rather than a deliberate building block in synthetic chemistry.
Integration of this compound in Polymer Chemistry and Monomer Design
There is no significant evidence in the current body of scientific literature to suggest that this compound is utilized in polymer chemistry or monomer design. The development of polymers for specific applications, such as the removal of herbicides like 2,4-dichlorophenoxyacetic acid from water, has focused on biodegradable materials like chitosan, sodium alginate, and guar (B607891) gum. mdpi.com The design and synthesis of monomers for new polymeric materials is a vast field, but this compound has not been identified as a key component in these endeavors. Its complex structure and potential for reactivity under polymerization conditions may make it less suitable than simpler, more stable monomers.
Contributions of this compound to Supramolecular Chemistry and Self-Assembly Processes
The contributions of this compound to supramolecular chemistry and self-assembly processes are not well-documented in the available scientific literature. Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, and self-assembly is the process by which these molecules form ordered structures. While molecules with carboxylic acid groups can participate in hydrogen bonding, a key interaction in self-assembly, there are no specific studies detailing the supramolecular behavior of this compound. researchgate.net
Environmental Transformations and Degradation Pathways of this compound
This compound is primarily recognized for its role as an intermediate in the environmental breakdown of certain chlorinated aromatic compounds.
The abiotic degradation of this compound, occurring without microbial intervention, is anticipated to proceed through mechanisms common to chlorinated organic compounds in aqueous environments, such as hydrolysis and photolysis.
Hydrolysis: This process involves the reaction of the compound with water. For this compound, hydrolysis could lead to the substitution of chlorine atoms with hydroxyl groups. The rate of hydrolysis for chlorinated alkanes in natural waters is generally a very slow process. nih.gov
Photolysis: This degradation pathway is driven by light, particularly UV radiation from the sun. Direct photolysis involves the absorption of light by the molecule itself, leading to its decomposition. The solar/chlorine system, a novel advanced oxidation process (AOP), relies on the photolysis of aqueous free available chlorine to generate reactive species that can degrade organic contaminants. nih.gov Indirect photolysis can also occur, where other substances in the water absorb light and produce reactive species, such as hydroxyl radicals, that then attack the compound. For instance, the photolysis of the antimicrobial agent triclosan (B1682465) is known to produce 2,4-dichlorophenol (B122985), which can be further degraded. nih.gov While specific studies on the photolysis of this compound are limited, its structure suggests it would be susceptible to photolytic degradation, especially given the presence of a carbon-carbon double bond and chlorine atoms.
| Degradation Mechanism | Description | Potential Products |
| Hydrolysis | Reaction with water, potentially leading to the replacement of chlorine atoms with hydroxyl groups. | Hydroxylated derivatives |
| Photolysis | Degradation initiated by the absorption of light energy, leading to bond cleavage and transformation. | Smaller organic acids, CO2 |
The most well-characterized role of this compound is as a transient intermediate in the microbial degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govnih.gov Certain bacteria, such as Cupriavidus necator JMP134, possess the enzymatic machinery to break down this herbicide. nih.gov
The formation of this compound occurs through the following key steps:
The initial breakdown of 2,4-D produces 2,4-dichlorophenol (2,4-DCP). nih.gov
2,4-DCP is then hydroxylated to form 3,5-dichlorocatechol. nih.gov
This catechol undergoes ortho ring cleavage, a reaction catalyzed by chlorocatechol 1,2-dioxygenase, which opens the aromatic ring to form 2,4-dichloro-cis,cis-muconate. nih.gov
Table of Key Intermediates in 2,4-D Degradation
| Precursor Compound | Key Intermediate | Subsequent Product (Example) |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol (2,4-DCP) | 3,5-Dichlorocatechol |
Advanced Oxidation Processes (AOPs) are water treatment technologies that utilize highly reactive species, most notably the hydroxyl radical (•OH), to degrade persistent organic pollutants. researchgate.netscielo.org.mx The degradation of chlorinated aromatic compounds, such as chlorophenols, through AOPs often involves the opening of the aromatic ring. figshare.com
The mechanism typically involves the electrophilic addition of hydroxyl radicals to the aromatic ring, leading to the formation of hydroxylated intermediates. scispace.com Subsequent attacks by •OH or other oxidants can lead to the cleavage of the carbon-carbon bonds within the ring, resulting in the formation of aliphatic carboxylic acids and other smaller organic molecules. scispace.com
Given its structure as a chlorinated, unsaturated dicarboxylic acid with a ketone group, this compound is a plausible, albeit likely transient, ring-opening product during the AOP-mediated degradation of more complex chlorinated aromatic compounds like 2,4-dichlorophenol. researchgate.netscispace.com The identification of intermediates such as 2,4-dichlorophenol, 4,6-dichlororesorcinol, and chlorohydroquinone (B41787) during the mineralization of 2,4-D by AOPs supports the hypothesis of ring cleavage leading to aliphatic products. researchgate.net These aliphatic intermediates are typically further oxidized to smaller organic acids and eventually mineralized to carbon dioxide and water. scispace.com
| AOP Technique | Reactive Species | General Outcome for Chlorinated Aromatics |
| Electro-Fenton | Hydroxyl radicals (•OH) | Ring hydroxylation followed by ring opening |
| Photoelectro-Fenton | Hydroxyl radicals (•OH), UV photolysis | Enhanced mineralization through direct photolytic decomposition of intermediates |
| Solar/Chlorine | Hydroxyl radicals (•OH), Chlorine radicals (Cl•) | Degradation and mineralization of organic pollutants |
Use in Environmental Monitoring and Analytical Standards
This compound is recognized as a disinfection byproduct (DBP), forming during the chlorination of water that contains natural organic matter, particularly phenolic compounds. While the monitoring of DBPs is a critical aspect of ensuring drinking water safety, the specific application of this compound as a standalone analytical standard for routine environmental monitoring is not widely documented in publicly available scientific literature.
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established analytical methods for monitoring a range of regulated DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs). These established methods are crucial for ensuring compliance with drinking water standards. However, specific standardized methods for the routine monitoring of this compound are not explicitly detailed in these regulations.
The table below summarizes the context of this compound in the broader landscape of DBP analysis.
| Aspect | This compound | Regulated DBPs (e.g., THMs, HAAs) |
| Regulatory Status | Not typically regulated as an individual compound. | Regulated with established Maximum Contaminant Levels (MCLs). |
| Analytical Standard Use | Not commonly used as a routine analytical standard. | Commercially available and widely used as analytical standards. |
| Monitoring Focus | Primarily a subject of research into emerging DBPs. | Mandatory routine monitoring in public water systems. |
| Indicator Value | Its presence indicates the reaction of chlorine with phenolic precursors. | Indicators of overall DBP formation and treatment effectiveness. |
Presence and Implications in Industrial Processes
There is a notable lack of specific data within scientific and industrial literature detailing the presence or use of this compound in industrial processes such as hydraulic fracturing. An analysis of chemicals used in hydraulic fracturing fluids does not typically list this compound as either an intentional additive or a known byproduct of the process.
The formation of this compound is intrinsically linked to the chlorination of water containing phenols. Therefore, its presence would be anticipated in industrial wastewater streams where both chlorination for disinfection or oxidation and phenolic compounds are present. Industries that may utilize phenolic compounds and also employ chlorine-based treatments include:
Pulp and paper manufacturing: Chlorine and chlorine-containing compounds have been historically used for bleaching, and the wastewater can contain phenolic compounds derived from lignin.
Chemical manufacturing: Facilities producing or using phenols may generate wastewater that is subsequently treated with chlorine.
Textile industry: Some dyeing and finishing processes may involve phenols and chlorine-based chemicals.
The following table outlines the potential for the formation of this compound in various industrial contexts.
| Industrial Sector | Potential for Phenolic Precursors | Use of Chlorination | Likelihood of Formation |
| Hydraulic Fracturing | Possible, but not a primary component. | Biocides may contain chlorine, but widespread chlorination is not standard. | Unlikely to be a significant byproduct. |
| Pulp and Paper | High (from lignin). | Historically high, now often replaced by chlorine dioxide. | Possible, especially in older facilities. |
| Chemical Manufacturing | High (depending on the specific process). | Common for wastewater treatment. | High potential in specific waste streams. |
| Textile Industry | Moderate (from dyes and finishing agents). | Common for wastewater treatment. | Moderate potential. |
Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of 2,4 Dichloro 5 Oxo 2 Hexenedioic Acid
High-Resolution Mass Spectrometry for Structural Elucidation of 2,4-Dichloro-5-oxo-2-hexenedioic Acid and its Derivatives (beyond basic identification)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of unknown compounds by providing highly accurate mass measurements. lcms.cz For this compound (C6H4Cl2O5), HRMS can determine its elemental composition with exceptional precision, distinguishing it from other molecules with the same nominal mass. The monoisotopic mass is 225.94358 Da. nih.govebi.ac.uk HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range, which is crucial for confirming the molecular formula. lcms.cz
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with high resolution reveals detailed structural information through fragmentation analysis. The fragmentation pattern is key to elucidating the connectivity of atoms. For this compound, characteristic fragmentation pathways would be expected. Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for carboxylic acids. libretexts.org
Key fragmentation patterns can be predicted and analyzed to confirm the structure. For instance, the loss of water (H₂O), carboxyl groups (COOH), and chlorine atoms (Cl) would produce specific fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature, helping to confirm the number of chlorine atoms in the parent molecule and its fragments.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion | Predicted Accurate Mass (Da) | Description |
|---|---|---|---|
| [M-H]⁻ 224.9363 | [M-H-H₂O]⁻ | 206.9257 | Loss of water |
| [M-H]⁻ 224.9363 | [M-H-Cl]⁻ | 189.9674 | Loss of a chlorine radical |
| [M-H]⁻ 224.9363 | [M-H-COOH]⁻ | 179.9463 | Loss of a carboxyl group |
Note: The table is interactive and can be sorted by column.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR) for Conformational and Dynamic Studies of this compound
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for determining the detailed covalent structure and three-dimensional conformation of molecules in both solution and the solid state.
In solution, two-dimensional (2D) NMR experiments are used to establish atomic connectivity.
¹H-¹H Correlation Spectroscopy (COSY): Would reveal the coupling between the two protons in the molecule's backbone, confirming their adjacent relationship.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons attached to hydrogens.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the positions of the chlorine atoms and the carbonyl groups by observing correlations from the protons to the quaternary, chlorinated, and carbonyl carbons.
Solid-State NMR (ssNMR) provides insights into the molecular structure, conformation, and dynamics in the crystalline or amorphous solid state. researchgate.net For dicarboxylic acids, ssNMR is particularly useful for studying the effects of intermolecular hydrogen bonding. fsu.edunih.gov Variable-temperature ¹³C cross-polarization/magic-angle spinning (CP/MAS) ssNMR experiments can reveal information about molecular dynamics and the presence of different conformers or tautomers in the crystal lattice. fsu.edu The chemical shifts observed in ssNMR are highly sensitive to the local electronic environment, which is influenced by crystal packing and hydrogen bonding interactions. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding characteristics of a molecule. walshmedicalmedia.com These two techniques are often complementary. spectroscopyonline.com For this compound, the spectra would be dominated by vibrations associated with its key functional groups.
Carbonyl (C=O) Stretching: The molecule contains three carbonyl groups (two carboxylic acid, one ketone). FT-IR spectroscopy is particularly sensitive to these polar bonds, which would result in strong absorption bands. The carboxylic acid C=O stretches typically appear as a broad band around 1700-1760 cm⁻¹, while the ketone C=O stretch would be in a similar region. sapub.org
Hydroxyl (O-H) Stretching: The carboxylic acid O-H groups would produce a very broad and intense absorption band in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers.
Carbon-Carbon Double Bond (C=C) Stretching: The C=C bond would show a stretching vibration around 1620-1680 cm⁻¹. This peak may be stronger in the Raman spectrum than in the FT-IR spectrum.
Carbon-Chlorine (C-Cl) Stretching: The C-Cl bonds give rise to strong absorptions in the fingerprint region of the FT-IR spectrum, typically between 600 and 800 cm⁻¹. spectroscopyonline.com The exact position can help infer the local molecular environment.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Broad | Weak |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1760 | Strong | Medium |
| C=O (Ketone) | Stretching | 1680 - 1720 | Strong | Medium |
| C=C (Alkene) | Stretching | 1620 - 1680 | Medium-Weak | Strong |
| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong | Weak |
Note: The table is interactive and can be sorted by column.
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment of this compound Isomers
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound or its isomers can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles.
This method would unequivocally establish the stereochemistry of the molecule, for instance, confirming the (Z)- or (E)- configuration of the double bond. Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing critical information about intermolecular interactions such as hydrogen bonding. acs.org For dicarboxylic acids, it is common to observe the formation of hydrogen-bonded dimers or more extended networks, which significantly influence the physical properties of the compound. The analysis of the crystal structure would provide a complete and unambiguous picture of the molecule's solid-state conformation and packing.
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Reaction Mixture Analysis and Environmental Trace Detection of this compound
Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures and detecting trace amounts of compounds in environmental samples. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone for identifying disinfection byproducts for many years. nih.gov Due to the low volatility and high polarity of this compound, direct analysis by GC-MS is challenging. dphen1.com Therefore, a derivatization step, such as esterification (e.g., with diazomethane (B1218177) or methanol), is typically required to convert the polar carboxylic acid groups into more volatile esters, allowing for successful separation and detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly used for the analysis of polar and high-molecular-weight DBPs that are not amenable to GC-MS. nih.govdphen1.com LC is perfectly suited for separating polar compounds like this compound from a water matrix. researchgate.net Coupling LC with tandem mass spectrometry (MS/MS), often using electrospray ionization (ESI), provides exceptional sensitivity and selectivity. umb.edu By using techniques such as Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions can be monitored, allowing for quantification at very low concentrations (ng/L levels) even in complex environmental samples like drinking water or wastewater. umb.edunih.gov
Table 3: Comparison of Hyphenated Techniques for Analysis
| Technique | Sample Preparation | Analytes | Advantages | Disadvantages |
|---|---|---|---|---|
| GC-MS | Derivatization required | Volatile/Semi-volatile compounds | High resolution, extensive libraries | Not suitable for polar/non-volatile compounds |
Note: The table is interactive and can be sorted by column.
Computational Chemistry and Theoretical Studies on 2,4 Dichloro 5 Oxo 2 Hexenedioic Acid
Electronic Structure and Molecular Orbital Theory Analysis of 2,4-Dichloro-5-oxo-2-hexenedioic acid
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For this compound, a detailed analysis of its electronic structure can be achieved through ab initio and Density Functional Theory (DFT) calculations. These methods solve the Schrödinger equation for the molecule, providing insights into the distribution of electrons and the energies of molecular orbitals.
Molecular Orbital (MO) theory describes the formation of molecular orbitals from the linear combination of atomic orbitals. Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
For this compound, the presence of electronegative chlorine and oxygen atoms is expected to significantly influence the electronic distribution and the energies of the frontier molecular orbitals. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G*, could be employed to visualize the HOMO and LUMO. It is anticipated that the HOMO would be localized on the π-system of the double bond and the lone pairs of the oxygen atoms, while the LUMO would likely be distributed over the carbonyl groups and the carbon-chlorine bonds, indicating these as potential sites for nucleophilic attack.
Illustrative Data Table: Calculated Frontier Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Highest Occupied Molecular Orbital |
| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.4 | Energy difference between HOMO and LUMO |
Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations for a molecule of this nature. Specific values for this compound would require dedicated computational studies.
Conformational Analysis and Energy Landscape Mapping of this compound
The flexibility of the single bonds in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure.
Computational methods, particularly molecular mechanics and DFT, are well-suited for mapping the potential energy surface of a molecule. By systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each point, a detailed energy landscape can be constructed. This allows for the identification of local and global energy minima, which correspond to the stable conformers.
For this compound, key rotations would be around the C-C single bonds. The presence of bulky chlorine atoms and polar carbonyl and carboxyl groups will lead to significant steric and electrostatic interactions that will govern the preferred conformations. It is expected that conformers that minimize these repulsive interactions will be the most stable.
Illustrative Data Table: Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 180 | 0.0 | 65 |
| 2 | 60 | 1.2 | 25 |
| 3 | -60 | 1.5 | 10 |
Note: This table is a hypothetical representation of the type of data obtained from a conformational analysis. The actual values for this compound would need to be determined through specific computational modeling.
Prediction of Reactivity and Selectivity in Reactions Involving this compound Using Computational Methods
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can identify the most likely sites for chemical attack and predict the products of various reactions.
One approach is to use frontier molecular orbital theory, as discussed earlier. The locations of the HOMO and LUMO can indicate the sites for electrophilic and nucleophilic attack, respectively. Another method involves calculating the electrostatic potential (ESP) on the molecular surface. Regions of negative ESP are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack.
Furthermore, reactivity indices derived from DFT, such as the Fukui function, can provide a more quantitative measure of the reactivity at different atomic sites. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed.
For this compound, the carbonyl carbons and the carbons bonded to chlorine atoms are expected to be electrophilic sites, making them susceptible to attack by nucleophiles. The double bond could be a site for both electrophilic and radical addition reactions. Computational studies can also model the transition states of potential reaction pathways to determine the activation energies, which allows for the prediction of the most favorable reaction mechanism and the selectivity of the reaction.
Modeling Intermolecular Interactions and Solvation Effects on this compound
The behavior of this compound in a condensed phase, such as in solution, is heavily influenced by its interactions with surrounding molecules. These intermolecular interactions can affect its conformation, reactivity, and solubility.
Computational models can be used to study these interactions. Explicit solvation models involve simulating the molecule of interest surrounded by a number of solvent molecules, providing a detailed picture of the local solvent structure. However, this approach is computationally expensive. A more common approach is to use implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.
For this compound, the carboxylic acid groups are capable of forming strong hydrogen bonds with protic solvents like water. The carbonyl groups can also act as hydrogen bond acceptors. The chlorine atoms can participate in weaker halogen bonding interactions. Understanding these interactions is crucial for predicting the compound's behavior in different environments. Solvation is also known to be a critical factor in determining reaction mechanisms and energy barriers. rsc.org
Application of Quantum Chemical Descriptors for Structure-Reactivity Relationships in this compound Chemistry
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. Quantum chemical descriptors are numerical values calculated from the molecular wave function that quantify various aspects of a molecule's electronic and geometric structure.
These descriptors can be used to build predictive models for the reactivity, toxicity, or environmental fate of compounds like this compound. Important quantum chemical descriptors include:
Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.
Topological Descriptors: Molecular connectivity indices that describe the branching of the molecule.
Geometric Descriptors: Molecular surface area and volume.
By calculating these descriptors for a series of related halogenated organic compounds and correlating them with experimentally determined properties, a QSAR/QSPR model can be developed. nih.govnih.gov This model could then be used to predict the properties of this compound. For instance, a relationship might be established between the LUMO energy and the rate of a specific nucleophilic substitution reaction for a series of chlorinated dicarboxylic acids.
Illustrative Data Table: Key Quantum Chemical Descriptors
| Descriptor | Value | Significance |
| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |
| Molecular Surface Area | 250 Ų | Relates to intermolecular interactions and solubility. |
| Sum of Atomic Polarizabilities | 25 ų | Reflects the molecule's response to an electric field. |
Note: The values presented in this table are for illustrative purposes only and would need to be calculated for this compound using appropriate computational methods.
Future Research Directions and Opportunities
Development of Novel and Highly Efficient Sustainable Synthetic Routes
The future of chemical synthesis lies in the development of sustainable and efficient methodologies. For 2,4-Dichloro-5-oxo-2-hexenedioic acid, a key area of future research will be the establishment of green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable starting materials. Current synthetic approaches may rely on harsh reagents and produce significant byproducts.
Future research should focus on:
Catalytic Methods: Investigating the use of transition metal or organocatalysts to facilitate the synthesis with high atom economy.
Biocatalysis: Exploring enzymatic transformations that can introduce the required functionalities with high chemo-, regio-, and stereoselectivity under mild conditions.
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer improved safety, scalability, and efficiency compared to batch processes.
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The unique combination of functional groups in this compound—a dicarboxylic acid, a ketone, and a dichlorinated alkene—suggests a rich and largely unexplored reactivity profile. Future research will be crucial in mapping out these reactions and harnessing them for synthetic utility.
Key areas for exploration include:
Selective Functional Group Transformations: Developing methods to selectively react with one functional group in the presence of others. For example, selective reduction of the ketone, esterification of one or both carboxylic acids, or nucleophilic substitution of the chlorine atoms.
Cyclization Reactions: Investigating intramolecular reactions to form novel heterocyclic or carbocyclic structures, which could be valuable scaffolds in medicinal chemistry or materials science.
Catalytic Cross-Coupling Reactions: Utilizing the chloro-alkene moieties in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular complexity accessible from this building block.
Expansion into Novel Material Science Applications Utilizing this compound as a Building Block
The presence of multiple reactive sites makes this compound an attractive candidate as a monomer or cross-linking agent in the synthesis of advanced materials. Future research in this area could unlock new applications with tailored properties.
Potential research directions are:
Polymer Synthesis: Using the dicarboxylic acid functionality to synthesize polyesters or polyamides. The presence of the chloro- and oxo- groups could impart unique properties such as flame retardancy, increased thermal stability, or post-polymerization modification handles.
Metal-Organic Frameworks (MOFs): Employing this compound as an organic linker for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.
Functional Coatings and Adhesives: Exploring the use of this compound in the development of specialty coatings and adhesives where its unique functional groups could enhance adhesion, durability, or provide specific chemical resistance.
Deeper Mechanistic Understanding through Advanced Experimental and Computational Synergies
A thorough understanding of the reaction mechanisms involving this compound is fundamental for optimizing existing transformations and predicting new reactivity. A synergistic approach combining advanced experimental techniques and computational chemistry will be pivotal.
Future studies should involve:
In-situ Spectroscopic Analysis: Utilizing techniques such as NMR, IR, and Raman spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction pathways.
Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, activation parameters, and to gain insight into the rate-determining steps of key transformations.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction profiles, predict the stability of intermediates and transition states, and to rationalize observed selectivity.
Advanced Environmental Fate and Remediation Studies
Given the presence of chlorine atoms, which can be associated with environmental persistence and toxicity in organic molecules, a comprehensive assessment of the environmental fate of this compound is essential. Future research should focus on its biodegradability, potential for bioaccumulation, and the development of effective remediation strategies.
Key research areas include:
Biodegradation Pathways: Identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved in its breakdown.
Abiotic Degradation: Studying the degradation of the compound under various environmental conditions, such as hydrolysis and photolysis, to understand its persistence in soil and water.
Remediation Technologies: Developing and optimizing advanced oxidation processes, bioremediation techniques, or other technologies for the efficient removal of this compound and its potential degradation products from contaminated environments.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dichloro-5-oxo-2-hexenedioic acid, and how can experimental reproducibility be ensured?
- Methodology : The compound is typically synthesized via stepwise halogenation and oxidation. A common approach involves chlorination of a diketone precursor followed by acid-catalyzed cyclization. To ensure reproducibility:
-
Use high-purity reagents (e.g., >99% Cl₂ gas for chlorination).
-
Document reaction parameters (temperature, solvent ratios, catalyst loading) in detail.
-
Validate intermediates with NMR (¹H/¹³C) and FT-IR spectroscopy. Cross-reference synthetic protocols from peer-reviewed repositories like ResearchGate .
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- Data Table :
| Synthetic Step | Key Parameters | Yield (%) | Characterization Methods |
|---|---|---|---|
| Chlorination | 0°C, Cl₂, 12h | 65–70 | ¹H NMR, FT-IR |
| Oxidation | KMnO₄, 40°C | 80–85 | HPLC, Mass Spec |
Q. How can stability studies of this compound be designed under varying pH conditions?
- Methodology :
- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C/40°C.
- Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and LC-MS at timed intervals (0, 24, 48h).
- Use kinetic modeling (e.g., first-order decay) to quantify stability. For contradictory data, apply replicated analysis (e.g., triplicate runs with error margins <5%) .
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Advanced Research Questions
Q. What computational strategies resolve contradictions in proposed reaction mechanisms for this compound’s electrophilic behavior?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to map potential energy surfaces for competing pathways (e.g., chlorination vs. keto-enol tautomerism).
- Validate with experimental kinetic isotope effects (KIE) and substituent studies.
- Cross-check computational results with crystallographic data (e.g., X-ray diffraction of intermediates) .
Q. How can synergistic interactions between this compound and transition-metal catalysts be systematically investigated?
- Methodology :
- Design a combinatorial library of metal-ligand complexes (e.g., Pd, Cu, Fe).
- Screen catalytic activity using high-throughput robotic platforms.
- Analyze binding modes via EXAFS (Extended X-ray Absorption Fine Structure) and correlate with reaction efficiency.
- Address contradictory results by applying sensitivity analysis to isolate dominant variables (e.g., ligand steric effects vs. electronic factors) .
Methodological Resources
- Data Validation : Use primary analysis (e.g., initial hypothesis testing) followed by replicated analysis to confirm robustness .
- Academic Collaboration : Leverage platforms like ResearchGate for accessing preprints and troubleshooting experimental protocols .
- Writing Tools : Employ Academic Freeze Bank for structuring complex data interpretations in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



